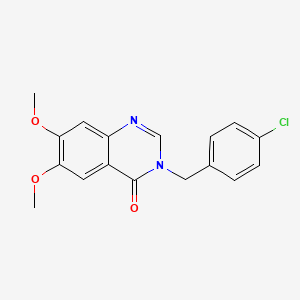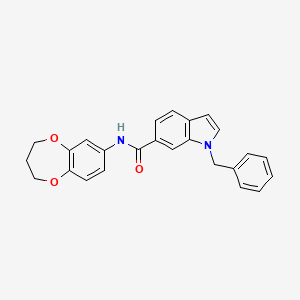
3-(4-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The 4-chlorobenzyl group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the quinazolinone core with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Methoxylation:
- The final step involves the introduction of methoxy groups at the 6 and 7 positions. This can be done through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods:
Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(4-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one typically involves the following steps:
-
Formation of the Quinazolinone Core:
- Starting with 2-aminobenzamide, the quinazolinone core is formed through a cyclization reaction with an appropriate aldehyde or ketone under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
-
Reduction:
- Reduction of the quinazolinone core can lead to the formation of dihydroquinazolinones.
-
Substitution:
- The 4-chlorobenzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroquinazolinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology:
- It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine:
- The compound has potential applications in the development of new drugs for treating diseases such as cancer, malaria, and bacterial infections.
Industry:
- It can be used in the development of agrochemicals and other industrial products due to its antimicrobial and fungicidal properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
4(3H)-quinazolinone: The parent compound with broad biological activities.
3-phenoxypyrazine-2-carboxamide: A compound with similar structural features and biological activities.
[1,2,3]triazolo[4,5-d]pyrimidine derivatives: Compounds with antiproliferative activity against cancer cell lines.
Uniqueness:
- The presence of the 4-chlorobenzyl group and dimethoxy groups in 3-(4-chlorobenzyl)-6,7-dimethoxyquinazolin-4(3H)-one enhances its specificity and potency compared to other quinazolinone derivatives. This structural modification may result in improved biological activity and reduced side effects.
Properties
Molecular Formula |
C17H15ClN2O3 |
|---|---|
Molecular Weight |
330.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C17H15ClN2O3/c1-22-15-7-13-14(8-16(15)23-2)19-10-20(17(13)21)9-11-3-5-12(18)6-4-11/h3-8,10H,9H2,1-2H3 |
InChI Key |
UBOSDDFAIGDSJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-({[4-(2,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B10998497.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(4-methoxyphenyl)-2-methylpropyl]butanamide](/img/structure/B10998501.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[4-oxo-3-(propan-2-yl)-3,4-dihydro-1,2,3-benzotriazin-6-yl]acetamide](/img/structure/B10998511.png)
![2-{[1-(propan-2-yl)-1H-indol-4-yl]oxy}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10998512.png)
![3-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B10998514.png)
![3-[1-(2-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B10998518.png)
![N-[2-(6-chloro-3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B10998524.png)
![N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B10998528.png)
![2-(4-methoxyphenyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B10998535.png)
![1-(2-methylpropyl)-5-oxo-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B10998550.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B10998560.png)
methanone](/img/structure/B10998564.png)
![N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10998565.png)
